molecular formula C11H12N2S B1321164 4-(4-Methyl-thiazol-2-yl)-benzylamine CAS No. 933755-65-8

4-(4-Methyl-thiazol-2-yl)-benzylamine

Cat. No.: B1321164
CAS No.: 933755-65-8
M. Wt: 204.29 g/mol
InChI Key: OQNURMQVBNZKLQ-UHFFFAOYSA-N
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Description

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Scientific Research Applications

4-(4-Methyl-thiazol-2-yl)-benzylamine has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

4-(4-Methyl-thiazol-2-yl)-benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli. These interactions are primarily mediated through the thiazole ring, which can undergo electrophilic and nucleophilic substitutions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential bacterial components . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to healthy cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to the accumulation of metabolic intermediates . Additionally, it can affect metabolic flux by altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine typically involves the reaction of 4-methylthiazole with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide in ethanol, followed by heating . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-thiazol-2-yl)-benzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-thiazol-2-yl)-benzylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the thiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNURMQVBNZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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